molecular formula C10H8Cl2N2O4S B5826317 N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

Cat. No.: B5826317
M. Wt: 323.15 g/mol
InChI Key: CFOGVCRIFXXVQB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a dihydrothiophen-3-amine moiety

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves several steps. One common method includes the reaction of 3,4-dichloroaniline with a suitable nitro compound under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting cellular processes. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, similar to the action of herbicides like diuron .

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O4S/c11-7-2-1-6(3-8(7)12)13-9-4-19(17,18)5-10(9)14(15)16/h1-3,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOGVCRIFXXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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